7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
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Overview
Description
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one is a chemical compound that features a benzoxazinone core with a dioxaborolane substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the reaction of a benzoxazinone derivative with a dioxaborolane reagent. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoxazinones.
Scientific Research Applications
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with similar reactivity.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound featuring the dioxaborolane group, used in similar types of reactions.
Properties
Molecular Formula |
C14H18BNO4 |
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Molecular Weight |
275.11 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-16-12(17)18-11(9)7-10/h5-7H,8H2,1-4H3,(H,16,17) |
InChI Key |
YRCMFVZXJLUFEW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNC(=O)O3)C=C2 |
Origin of Product |
United States |
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